molecular formula C8H7NS B016290 1H-Indole-3-thiol CAS No. 480-94-4

1H-Indole-3-thiol

Cat. No. B016290
CAS RN: 480-94-4
M. Wt: 149.21 g/mol
InChI Key: LYFRUBQVZGVXPR-UHFFFAOYSA-N
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Description

1H-Indole-3-thiol is a chemical compound with the molecular formula C8H7NS . It is also known by other names such as 3-Mercaptoindole and 3-Thio-1H-indole . The molecular weight of this compound is 149.21 g/mol .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in the field of organic chemistry . Indole derivatives are key intermediates for the preparation of biologically active compounds and indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .


Molecular Structure Analysis

The molecular structure of 1H-Indole-3-thiol consists of a benzene ring fused with a pyrrole ring, with a thiol group attached to the third carbon of the indole ring . The InChI representation of the molecule is InChI=1S/C8H7NS/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9-10H .


Chemical Reactions Analysis

Indole derivatives, including 1H-Indole-3-thiol, have been found to be involved in a variety of chemical reactions . For instance, they have been used as intermediates in the synthesis of biologically active compounds and indole alkaloids .


Physical And Chemical Properties Analysis

1H-Indole-3-thiol has a molecular weight of 149.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a topological polar surface area of 16.8 Ų . The complexity of the molecule is computed to be 126 .

Scientific Research Applications

Cancer Treatment

1H-Indole-3-thiol: and its derivatives have shown promise in the treatment of cancer. They exhibit properties that can inhibit the growth of cancer cells and may be used in the development of anticancer drugs . The specific mechanisms by which these compounds affect cancer cells are an active area of research, with the potential to lead to new therapeutic strategies.

Antimicrobial Activity

Research indicates that indole derivatives possess antimicrobial properties, making them valuable in the fight against infectious diseases1H-Indole-3-thiol can be utilized in the synthesis of compounds that target pathogenic microbes, offering a pathway to new antibiotics .

Treatment of Disorders

Indole compounds are being explored for their potential in treating various disorders within the human body. This includes neurological disorders, where 1H-Indole-3-thiol may play a role in the development of neuroprotective agents .

Synthesis of Alkaloids

Indoles are integral to the structure of many natural alkaloids1H-Indole-3-thiol serves as a building block in the synthesis of these complex molecules, which have a wide range of pharmacological effects .

Multicomponent Reactions (MCRs)

1H-Indole-3-thiol: is used in MCRs to create a variety of heterocyclic compounds. These reactions are valuable in organic synthesis, allowing for the efficient construction of diverse molecular structures with potential biological activity .

Development of Analgesics

Some indole derivatives have shown analgesic properties, providing pain relief without the high ulcerogenic index associated with traditional painkillers1H-Indole-3-thiol could be a precursor in the synthesis of these new analgesic compounds .

Future Directions

While specific future directions for 1H-Indole-3-thiol are not mentioned in the retrieved papers, the study and development of indole derivatives continue to be a significant area of research in organic chemistry . The exploration of novel methods of synthesis and the investigation of their biological activities are potential areas of future research .

properties

IUPAC Name

1H-indole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFRUBQVZGVXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197392
Record name 1H-Indole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-3-thiol

CAS RN

480-94-4
Record name 1H-Indole-3-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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